2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one
Description
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-14(11-3-1-4-12(9-11)19(21)22)10-24-16-7-6-13(17-18-16)15-5-2-8-23-15/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEENAAOZXCFOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyridazine ring through the reaction of hydrazine with a suitable diketone or ester. The furan ring is then introduced via a cyclization reaction. The sulfanyl group is added through a nucleophilic substitution reaction, and the nitrophenyl ethanone moiety is incorporated through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivative.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
2-{[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one (BG15329, )
- Molecular Formula : C₁₆H₁₆N₄O₃S (MW: 344.39 g/mol).
- Key Differences: Pyridazine 6-position: Substituted with a 3-nitrophenyl group instead of furan-2-yl, introducing stronger electron-withdrawing effects. Terminal group: A pyrrolidin-1-yl (cyclic amine) replaces the 3-nitrophenyl ethanone, increasing basicity and aqueous solubility.
(E)-1-(3-Nitrophenyl)ethanone (2-methylphenyl)hydrazone ()
- Structure: Shares the 3-nitrophenylacetophenone motif but replaces the pyridazine-sulfanyl group with a hydrazone linkage.
Physicochemical and Electronic Properties
- Furan vs.
- Terminal Group Impact :
- The 3-nitrophenyl group in the target compound reduces solubility in polar solvents due to its hydrophobic nature, while BG15329’s pyrrolidine enhances solubility via protonation at physiological pH.
Crystallographic and Conformational Insights
- Crystallography : SHELX programs () are widely used for small-molecule refinement, suggesting that structural studies of these compounds would employ similar methods.
Biological Activity
The compound 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one is a heterocyclic organic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex arrangement that includes a furan ring, a pyridazine moiety, and a nitrophenyl group. Its unique structure is believed to contribute to its biological activity.
The biological activity of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one is primarily attributed to its interaction with various molecular targets involved in inflammation and oxidative stress pathways. The compound may modulate enzyme activities and signaling pathways, potentially leading to therapeutic effects in various disease models.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to inflammatory processes.
- Antioxidant Activity : Its structure suggests that it may act as an antioxidant, reducing oxidative stress in cells.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 μM, indicating strong inhibitory effects against this pathogen .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxicity of the compound on human cell lines such as HEK-293 (human embryonic kidney) cells. Results suggest that the compound is nontoxic at therapeutic concentrations, making it a promising candidate for further development .
Case Studies
- Anti-tubercular Activity : A study focused on the design and synthesis of pyridazine derivatives similar to 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one found that certain derivatives exhibited significant anti-tubercular activity with low IC50 values .
- Inflammatory Response Modulation : Another investigation highlighted the ability of related compounds to inhibit pro-inflammatory cytokine production in macrophages, suggesting their potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50/IC90 Values |
|---|---|---|---|
| 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one | Furan, Pyridazine, Nitro group | Antimicrobial, Antioxidant | IC90: 3.73 - 4.00 μM |
| N-(4-methoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide | Similar heterocyclic structure | Moderate antimicrobial | IC90: Not specified |
| Furan derivatives | Various substitutions | Variable activity | IC50: Varies widely |
Q & A
Q. What are the common synthetic routes for 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized pyridazine intermediates. A general approach includes:
- Step 1 : Preparation of 6-(furan-2-yl)pyridazin-3-thiol via nucleophilic substitution or coupling reactions under reflux conditions (e.g., ethanol, 80°C) .
- Step 2 : Thioether formation by reacting the thiol intermediate with 1-(3-nitrophenyl)ethan-1-one derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .
- Verification : Structural confirmation via -NMR (to identify aromatic protons and thioether linkages) and LC-MS (to validate molecular weight) is critical .
Q. How is the structural integrity of this compound confirmed in experimental settings?
- Methodological Answer :
- Spectroscopic Analysis : -NMR detects aromatic protons from the furan (δ 6.3–7.2 ppm) and nitrophenyl (δ 8.0–8.5 ppm) moieties. IR spectroscopy identifies carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) by quantifying residual solvents or unreacted precursors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions. Evidence shows THF increases thioether yield by 15% compared to DMF due to reduced solvolysis .
- Catalyst Screening : Use Pd/C or CuI for coupling steps; kinetic studies indicate Pd/C reduces reaction time by 30% .
- In-Line Monitoring : Employ ReactIR to track intermediate formation and adjust temperature/pH dynamically .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Conduct enzyme inhibition assays (e.g., kinase assays) across multiple labs using standardized protocols. For example, IC₅₀ variations >10% warrant re-evaluation of solvent (DMSO vs. saline) or cell-line specificity .
- Structural Analog Comparison : Compare bioactivity with analogs (e.g., 2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl} derivatives) to identify substituent effects. Nitrophenyl groups often enhance target binding but reduce solubility, requiring logP adjustments .
Q. How can computational modeling predict the compound’s reactivity or pharmacokinetics?
- Methodological Answer :
- DFT Calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites. For instance, the pyridazine ring’s C4 position is prone to electrophilic substitution due to low electron density (Mulliken charge = +0.12) .
- ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., high GI absorption due to logP ~3.2) and cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .
Specialized Technical Questions
Q. What crystallographic challenges arise when determining this compound’s structure via XRD?
- Methodological Answer :
- Crystal Growth : Slow evaporation from acetone/water (1:1) at 4°C produces diffraction-quality crystals. Poor crystal habits (e.g., needles) require seeding or additive screening (e.g., 1% PEG 4000) .
- Refinement : Use SHELXL for high-resolution data (>1.0 Å). Twinning or disorder in the furan ring may require TLS parameterization or exclusion of outlier data points .
Q. How do substituents on the pyridazine ring influence electrochemical properties?
- Methodological Answer :
- Cyclic Voltammetry : The nitro group acts as an electron-withdrawing group, shifting reduction potentials (E₁/2 = −0.85 V vs. Ag/AgCl in acetonitrile). Replace nitro with methoxy to observe a 200 mV anodic shift .
- Spectroelectrochemistry : Monitor UV-vis changes during redox events; nitrophenyl reduction at −1.1 V generates a transient amine intermediate detectable at 420 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
